molecular formula C5H9BrSiZn B14280943 Zinc, bromo[(trimethylsilyl)ethynyl]- CAS No. 133381-93-8

Zinc, bromo[(trimethylsilyl)ethynyl]-

Cat. No.: B14280943
CAS No.: 133381-93-8
M. Wt: 242.5 g/mol
InChI Key: SAHQTALYLDCWDU-UHFFFAOYSA-M
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Description

Zinc, bromo[(trimethylsilyl)ethynyl]-: is an organozinc compound that features a zinc atom bonded to a bromo group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a zinc halide in the presence of a suitable base. One common method is the reaction of trimethylsilylacetylene with zinc bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of Zinc, bromo[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Ethynyl Compounds: Formed through substitution reactions.

    Coupled Products:

Mechanism of Action

The mechanism of action of Zinc, bromo[(trimethylsilyl)ethynyl]- in chemical reactions typically involves the activation of the zinc center, which facilitates the transfer of the ethynyl group to an electrophilic substrate. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to form the final product .

Comparison with Similar Compounds

    Zinc, bromo[(trimethylsilyl)methyl]-: Similar in structure but with a methyl group instead of an ethynyl group.

    Zinc, bromo[(trimethylsilyl)propynyl]-: Similar but with a propynyl group.

Uniqueness: Zinc, bromo[(trimethylsilyl)ethynyl]- is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its methyl and propynyl analogs. This reactivity is particularly valuable in cross-coupling reactions, making it a versatile tool in organic synthesis .

Properties

CAS No.

133381-93-8

Molecular Formula

C5H9BrSiZn

Molecular Weight

242.5 g/mol

IUPAC Name

bromozinc(1+);ethynyl(trimethyl)silane

InChI

InChI=1S/C5H9Si.BrH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1

InChI Key

SAHQTALYLDCWDU-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C#[C-].[Zn+]Br

Origin of Product

United States

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